molecular formula C13H9NO3 B14404482 NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- CAS No. 86539-67-5

NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-

Cat. No.: B14404482
CAS No.: 86539-67-5
M. Wt: 227.21 g/mol
InChI Key: CVUUOLKFENQCEZ-UHFFFAOYSA-N
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Description

NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a methyl group and a nitro group attached to specific positions on the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- typically involves the nitration of 2-acetylnaphtho[2,1-b]furan. A cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a 1:2 ratio is added slowly to a cooled solution of 2-acetylnaphtho[2,1-b]furan in glacial acetic acid. The mixture is stirred for about 30 minutes to complete the nitration reaction .

Industrial Production Methods

While specific industrial production methods for NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to genotoxic effects. Additionally, the compound’s ability to act as a fluorescent label allows it to bind covalently to specific functional groups in target molecules, facilitating biochemical measurements and studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a fluorescent label and its genotoxic properties, making it valuable for specific scientific and industrial applications .

Properties

CAS No.

86539-67-5

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

1-methyl-2-nitrobenzo[e][1]benzofuran

InChI

InChI=1S/C13H9NO3/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)17-13(8)14(15)16/h2-7H,1H3

InChI Key

CVUUOLKFENQCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

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